molecular formula C8H7F2NO2 B1586357 Methyl 4-amino-2,3-difluorobenzoate CAS No. 886497-08-1

Methyl 4-amino-2,3-difluorobenzoate

Cat. No.: B1586357
CAS No.: 886497-08-1
M. Wt: 187.14 g/mol
InChI Key: MMVSLKNBOJAPEC-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,3-difluorobenzoate is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2,3-difluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 4-amino-2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,3-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like halogens or alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 4-amino-2,3-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-amino-2,3-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. Additionally, the amino group can form hydrogen bonds, further influencing its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,5-difluorobenzoate: Similar structure but different substitution pattern on the benzene ring.

    Methyl 4-fluorobenzoate: Contains a single fluorine atom instead of two.

    Methyl 4-amino-3,5-difluorobenzoate: Different positions of the fluorine atoms on the benzene ring.

Uniqueness

Methyl 4-amino-2,3-difluorobenzoate is unique due to the specific positioning of the amino and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-amino-2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVSLKNBOJAPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374896
Record name methyl 4-amino-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-08-1
Record name Methyl 4-amino-2,3-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-amino-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886497-08-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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